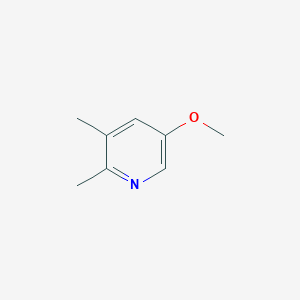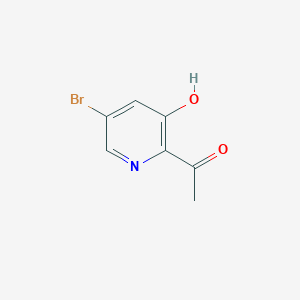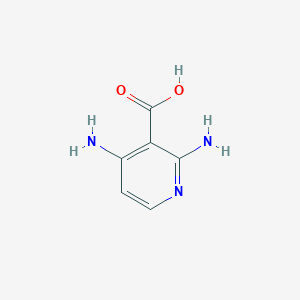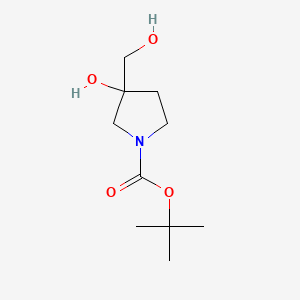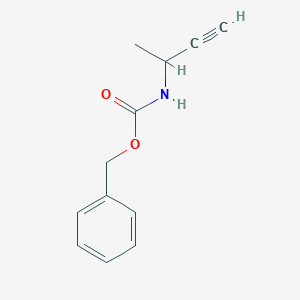
(1-Methyl-prop-2-ynyl)-carbamic acid benzyl ester
Overview
Description
“(1-Methyl-prop-2-ynyl)-carbamic acid benzyl ester” is a chemical compound . Unfortunately, there is not much specific information available about this compound.
Chemical Reactions Analysis
The chemical reactions involving “(1-Methyl-prop-2-ynyl)-carbamic acid benzyl ester” are not specifically mentioned in the available resources .Scientific Research Applications
Environmental Impact and Behavior
Parabens, including esters similar to the specified compound, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite efficient wastewater treatment processes, parabens are consistently found in low concentrations in effluents and are ubiquitous in surface waters and sediments. This persistence is attributed to the widespread use of paraben-based products and their continuous introduction into the environment. The environmental presence of these compounds, including their chlorinated by-products formed through reactions with free chlorine, raises concerns about their potential endocrine-disrupting effects and necessitates further investigation into their toxicity (Haman et al., 2015).
Biopolymer Modification and Applications
Research on xylan derivatives highlights the potential of chemical modifications to create new biopolymers with specific properties. Such modifications include esterification, which can produce ethers and esters with applications in drug delivery systems. The formation of xylan esters capable of generating spherical nanoparticles presents opportunities for their use in biomedical applications, including as additives for paper strength, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).
Pharmacological Inhibitors
Carbamates, a class of compounds including esters of substituted carbamic acids, are noted for their action as acetylcholinesterase inhibitors. These compounds are effective due to their ability to carbamoylate the serine residue in the enzyme's active site, leading to a range of half-lives for carbamoylated acetylcholinesterase. This property has facilitated the development of carbamates as insecticides and therapeutic agents. The size of alkyl substituents on the carbamoyl group significantly affects the decarbamoylation rate, indicating a potential for tailoring the inhibitory activity of these compounds (Rosenberry & Cheung, 2019).
Health Aspects of Methyl Paraben
A comprehensive review of methyl paraben, a related ester, assesses its health aspects by examining its absorption, metabolism, and excretion patterns. Despite its widespread use and relatively low toxicity, concerns over its potential endocrine-disrupting effects and implications in contact sensitivity highlight the importance of understanding the health impacts of such compounds. Further research into the cytotoxic actions of parabens, possibly linked to mitochondrial dysfunction, is crucial for evaluating their safety in consumer products (Soni et al., 2002).
Future Directions
properties
IUPAC Name |
benzyl N-but-3-yn-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-10(2)13-12(14)15-9-11-7-5-4-6-8-11/h1,4-8,10H,9H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTVPNRRPSWWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-prop-2-ynyl)-carbamic acid benzyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



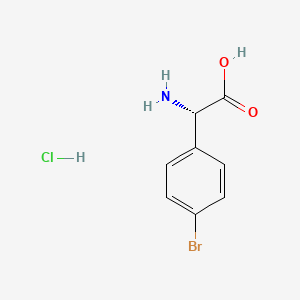
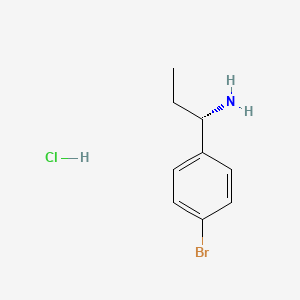
![tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B3101425.png)
![octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3101430.png)
![2-Benzyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B3101438.png)
![tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate](/img/structure/B3101450.png)
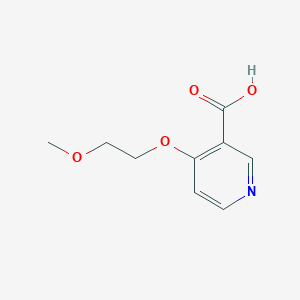
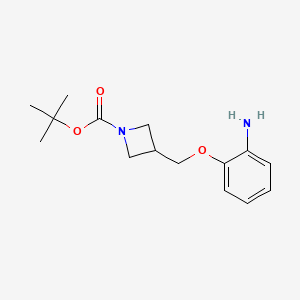
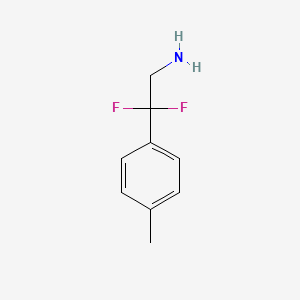
![(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3101468.png)
